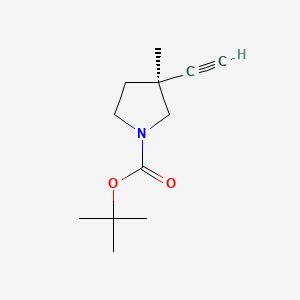
tert-butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, an ethynyl group, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction of the ethynyl group can yield alkenes or alkanes, depending on the reaction conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of the catalysts.
Biology:
Biochemical Probes: The compound can be used as a probe to study biochemical pathways and enzyme activities.
Drug Development:
Medicine:
Therapeutic Agents: The compound can be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of tert-butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition or activation of enzymatic activities. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
相似化合物的比较
- tert-Butyl (3S)-3-amino-5-methylhexanoate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness:
- Structural Features: The presence of both an ethynyl group and a pyrrolidine ring in tert-butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate makes it unique compared to other tert-butyl esters.
- Reactivity: The compound’s reactivity is influenced by the steric and electronic effects of the tert-butyl and ethynyl groups, making it distinct in its chemical behavior.
属性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC 名称 |
tert-butyl (3S)-3-ethynyl-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-6-12(5)7-8-13(9-12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3/t12-/m1/s1 |
InChI 键 |
XABXFOQDOYKTHU-GFCCVEGCSA-N |
手性 SMILES |
C[C@]1(CCN(C1)C(=O)OC(C)(C)C)C#C |
规范 SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


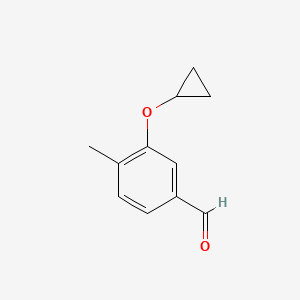
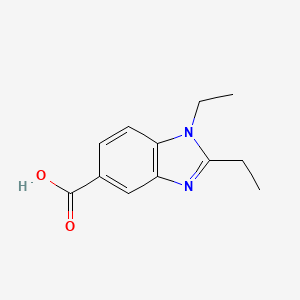

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13916688.png)
![N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide](/img/structure/B13916693.png)

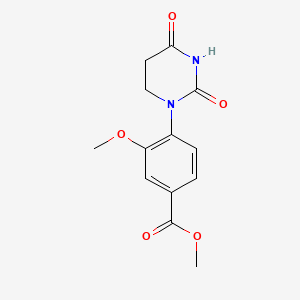

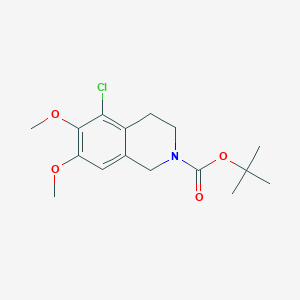
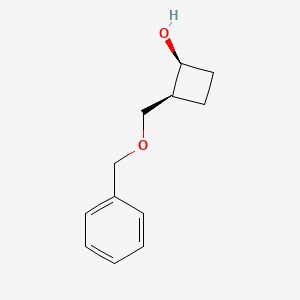

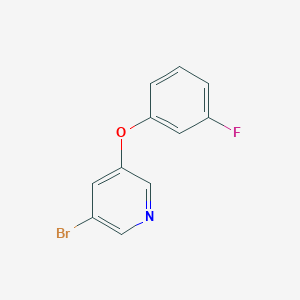
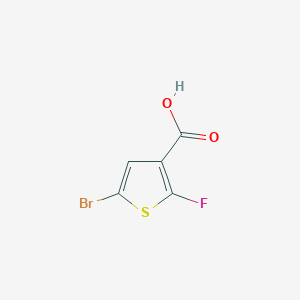
![3-[4-(1-Piperazinyl)phenyl]-2,6-piperidinedione](/img/structure/B13916747.png)
